molecular formula C31H59NO5S B10854655 N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane

N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane

Cat. No.: B10854655
M. Wt: 557.9 g/mol
InChI Key: XFBOORGEUUVCQL-QGSFGQJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DUR-928 (trimethylamine) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving cholesterol derivatives .

Industrial Production Methods: Industrial production of DUR-928 (trimethylamine) typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound. The production process is optimized to maintain the stability and bioactivity of the compound .

Types of Reactions:

    Oxidation: DUR-928 (trimethylamine) can undergo oxidation reactions, which may alter its chemical structure and biological activity.

    Reduction: The compound can also participate in reduction reactions, leading to the formation of different metabolites.

    Substitution: DUR-928 (trimethylamine) can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of DUR-928 (trimethylamine) .

Scientific Research Applications

DUR-928 (trimethylamine) has a wide range of scientific research applications, including:

Mechanism of Action

DUR-928 (trimethylamine) exerts its effects by binding to and inhibiting the activity of DNA methyltransferases, specifically DNA methyltransferase 1, DNA methyltransferase 3a, and DNA methyltransferase 3b. These enzymes are involved in the process of DNA methylation, which regulates gene expression. By inhibiting DNA methylation, DUR-928 (trimethylamine) modulates the expression of genes associated with cell survival, inflammation, and lipid biosynthesis. This leads to improved cell survival, reduced lipid accumulation, and decreased inflammation .

Comparison with Similar Compounds

    Larsucosterol: Another cholesterol metabolite with similar liver X receptor antagonistic properties.

    Larsucosterol Sodium: A sodium salt form of larsucosterol with enhanced solubility and stability.

Comparison: DUR-928 (trimethylamine) is unique in its potent inhibition of DNA methyltransferases and its ability to regulate gene expression through epigenetic mechanisms. This sets it apart from other similar compounds, which may not have the same level of efficacy in modulating gene expression and cellular activities .

Properties

Molecular Formula

C31H59NO5S

Molecular Weight

557.9 g/mol

IUPAC Name

N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane

InChI

InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4/t18-,20+,21+,22-,23+,24+,26+,27-;;/m1../s1

InChI Key

XFBOORGEUUVCQL-QGSFGQJWSA-N

Isomeric SMILES

C.C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.CN(C)C

Canonical SMILES

C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C

Origin of Product

United States

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